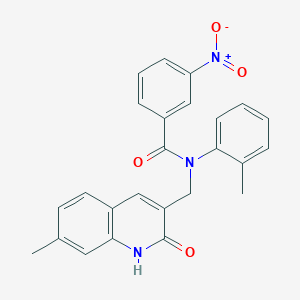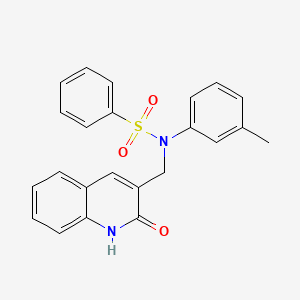
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide, also known as HQS, is a chemical compound that has been extensively studied for its potential use in scientific research. HQS is a sulfonamide derivative that contains a quinoline ring, which gives it unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the formation of a complex with metal ions or biomolecules. This compound contains a quinoline ring that acts as a chelating agent, forming a stable complex with metal ions. The sulfonamide group in this compound also allows it to form hydrogen bonds with biomolecules such as proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteases, enzymes that require metal ions for their activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in lab experiments is its high selectivity for metal ions and biomolecules. This allows for precise monitoring of changes in metal ion concentrations or biomolecule activity. Another advantage is its fluorescent properties, which allow for easy detection and quantification. However, one limitation of using this compound is its potential toxicity, as it can bind to essential metal ions in biological systems and disrupt their function.
Orientations Futures
There are several future directions for the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide in scientific research. One direction is the development of this compound-based probes for the detection of metal ions and biomolecules in vivo. Another direction is the use of this compound in the development of new therapies for cancer and inflammatory diseases. Additionally, this compound could be used in the study of metal ion homeostasis in biological systems, and in the development of new metal-based catalysts for chemical reactions.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has unique biochemical and physiological properties that make it a valuable tool for the study of metal ions and biomolecules. While there are limitations to its use, this compound has many potential applications in the development of new therapies and the study of biological processes.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with benzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 210-212°C. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzenesulfonamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions and biomolecules. This compound has been shown to selectively bind to metal ions such as zinc, copper, and iron, and can be used to monitor changes in metal ion concentrations in biological systems. This compound has also been used to study the structure and function of proteins and enzymes, and to investigate the role of metal ions in biological processes.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-8-7-10-20(14-17)25(29(27,28)21-11-3-2-4-12-21)16-19-15-18-9-5-6-13-22(18)24-23(19)26/h2-15H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMSBRXMJFJSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

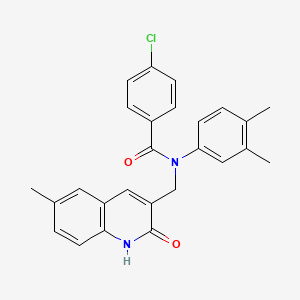
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
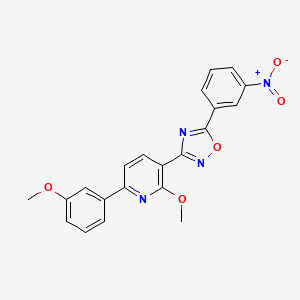

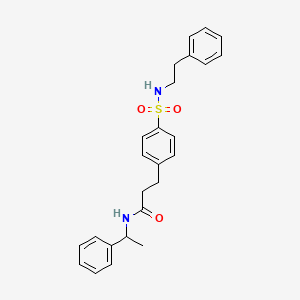
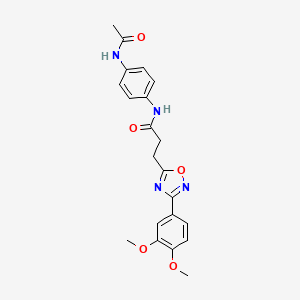
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

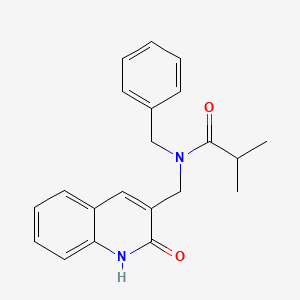

![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
